molecular formula C6H6ClN3O B1384455 2-Amino-2-(3-chloropyrazin-2-yl)ethylenol CAS No. 1786462-98-3

2-Amino-2-(3-chloropyrazin-2-yl)ethylenol

Cat. No. B1384455
M. Wt: 171.58 g/mol
InChI Key: SBKGGHBDRNXMIV-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-2-(3-chloropyrazin-2-yl)ethylenol” is a versatile chemical compound with intriguing properties. It is a yellow solid with a melting point of 196–198 °C and a molecular weight of 262.69 g/mol . This compound holds immense potential for scientific research, finding applications in various fields like pharmaceuticals and materials science.


Synthesis Analysis

The synthesis of “2-Amino-2-(3-chloropyrazin-2-yl)ethylenol” involves the reaction of 3-chloropyrazine-2-amine with other reagents . The exact details of the synthesis process are not available in the retrieved sources.


Physical And Chemical Properties Analysis

“2-Amino-2-(3-chloropyrazin-2-yl)ethylenol” is a yellow solid with a melting point of 196–198 °C . Its molecular weight is 262.69 g/mol . The compound’s FT-IR spectrum indicates the presence of functional groups such as C–Cl, C–N, C–O, C=C, C=N, and N–H .

Scientific Research Applications

1. Biological Activity and Anticancer Research

2-Amino-2-(3-chloropyrazin-2-yl)ethylenol and its derivatives have been studied extensively for their biological activities, especially their antimitotic properties and potential in anticancer research. Research on similar compounds indicates that alterations at specific positions on the pyrazine ring significantly influence cytotoxicity and mitotic inhibition in cancer cells. For instance, specific alterations at the 2- and 3-positions of the pyrazine ring were found to have a pronounced effect on the cytotoxicity against lymphoid leukemia L1210 cells, and compounds exhibiting in vitro cytotoxicity at concentrations less than 1 nM also showed in vivo activity against experimental neoplasms in mice (Temple et al., 1991). Additionally, compounds with specific structural features were shown to have potent antimitotic activity with anticancer potential (Temple & Rener, 1992).

2. Applications in Synthesis of Pesticides

The compound has also been mentioned as an important intermediate in the synthesis of pesticides, particularly chlorantraniliprole. An efficient synthesis route was described using 2,3-dichloropyridine as a starting material, highlighting its relevance in the agricultural sector (Yeming Ju, 2014).

3. Utility in Chemical Synthesis

Beyond biological applications, this chemical has been involved in various synthetic procedures. For example, it's used as a precursor in the synthesis of different organic compounds, demonstrating its versatility in organic chemistry. Studies have explored its reactions with different amines, hydrazines, and other nucleophiles, leading to the formation of a range of products with potential applications in medicinal chemistry and materials science (Bevk et al., 2001).

properties

IUPAC Name

(Z)-2-amino-2-(3-chloropyrazin-2-yl)ethenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-6-5(4(8)3-11)9-1-2-10-6/h1-3,11H,8H2/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKGGHBDRNXMIV-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=CO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C(=N1)/C(=C/O)/N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-Amino-2-(3-chloropyrazin-2-yl)ethenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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